molecular formula C6H4FNO B1439645 4-Fluoro-2-formylpyridine CAS No. 1060809-18-8

4-Fluoro-2-formylpyridine

Cat. No.: B1439645
CAS No.: 1060809-18-8
M. Wt: 125.1 g/mol
InChI Key: WRKFEQUUQYBTPF-UHFFFAOYSA-N
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Description

Significance and Research Context of Fluorinated Pyridine (B92270) Derivatives

Fluorinated pyridine derivatives are a class of organic compounds that have garnered significant attention in chemical research, primarily due to the profound impact of fluorine substitution on molecular properties. The introduction of fluorine, the most electronegative element, can dramatically alter a molecule's physical, chemical, and biological characteristics. mdpi.com These changes include modifications to stability, acidity or basicity, and the ability to form hydrogen bonds. In the context of medicinal chemistry, these alterations can lead to improved metabolic stability, enhanced binding affinity to biological targets, and better membrane permeability of drug candidates. researchoutreach.org

The pyridine ring itself is a common scaffold in many biologically active compounds. chemeurope.comuni-muenster.de When combined with fluorine, the resulting fluorinated pyridine derivatives often exhibit enhanced efficacy and unique pharmacological profiles. researchoutreach.org This has led to their widespread use in the development of pharmaceuticals and agrochemicals. researchoutreach.orgchemeurope.comuni-muenster.de Researchers are continually exploring new methods for the selective introduction of fluorine and fluorinated groups into pyridine rings to create novel molecules with tailored properties for various applications. chemeurope.comuni-muenster.de

Overview of 4-Fluoro-2-formylpyridine in Organic Chemistry and Medicinal Chemistry

This compound, also known by its synonym 4-Fluoropyridine-2-carbaldehyde, is a heterocyclic compound that holds a unique position at the intersection of organic synthesis and medicinal chemistry. cymitquimica.com Its structure is characterized by a pyridine ring substituted with a fluorine atom at the 4-position and a formyl (aldehyde) group at the 2-position. chemicalbook.com This dual functionality is key to its versatility.

The aldehyde group is readily available for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to a hydroxymethyl group, and condensation reactions to form imines or hydrazones. These reactions are fundamental in building more complex molecular architectures. Simultaneously, the electron-withdrawing nature of both the fluorine atom and the formyl group creates an electron-deficient pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions.

In medicinal chemistry, this compound serves as a crucial intermediate in the synthesis of new therapeutic agents. The presence of the fluorine atom can significantly enhance the biological activity and pharmacokinetic properties of the resulting drug molecules. It has been identified as a key building block in the development of compounds targeting a range of diseases, including neurological disorders. chemimpex.com The ability to use this compound to construct more elaborate fluorinated molecules makes it an invaluable tool for drug discovery and the broader field of organic synthesis.

Properties of this compound

Property Value
CAS Number 1060809-18-8
Molecular Formula C₆H₄FNO
Molecular Weight 125.10 g/mol
Boiling Point 180.9±20.0 °C (Predicted)
Density 1.269±0.06 g/cm³ (Predicted)

This data is based on predicted values. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO/c7-5-1-2-8-6(3-5)4-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKFEQUUQYBTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673509
Record name 4-Fluoropyridine-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-18-8
Record name 4-Fluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoropyridine-2-carbaldehyde
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Synthetic Methodologies for 4 Fluoro 2 Formylpyridine and Its Precursors

Strategies for Regioselective Fluorination

The precise placement of a fluorine atom at the 4-position of the pyridine (B92270) ring, while an electron-withdrawing formyl group resides at the 2-position, is a key challenge addressed by several synthetic strategies. These methods are crucial for accessing this valuable chemical building block.

Halogen Exchange (Halex) Reactions

The Halogen Exchange (Halex) reaction is a powerful and widely used industrial method for synthesizing aryl fluorides. wikipedia.orgacsgcipr.org It operates via a nucleophilic aromatic substitution (SNAr) mechanism, where a chloride or bromide is displaced by a fluoride (B91410) anion. acsgcipr.org This approach is particularly effective for electron-deficient aromatic and heteroaromatic systems, making it suitable for precursors of 4-Fluoro-2-formylpyridine. acsgcipr.org

A primary and industrially favored route for preparing this compound involves the nucleophilic aromatic substitution of 4-chloro-2-formylpyridine. This reaction leverages the activation of the pyridine ring towards nucleophilic attack by the electron-withdrawing formyl group. The process typically employs alkali metal fluorides, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), as the fluoride source.

The reaction is conducted in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which are effective at solvating the cation of the fluoride salt and facilitating the nucleophilic attack. To achieve practical reaction rates, elevated temperatures, often in the range of 100–150 °C, are necessary. The reaction time can vary from several hours to a full day, depending on the specific conditions and scale of the synthesis. This method is noted for its moderate to high yields and scalability, retaining the crucial formyl group throughout the transformation.

Table 1: Typical Reaction Conditions for Halex Synthesis of this compound

Starting Material Fluoride Source(s) Solvent(s) Temperature (°C) Yield

This table is based on data from reference .

The principles of the Halex reaction are broadly applicable across various pyridine systems. Insights can be drawn from the analogous conversion of 2-chloropyridine (B119429) to 2-fluoropyridine (B1216828). Research has shown that this transformation can be accomplished in high yield by reacting 2-chloropyridine with potassium bifluoride at high temperatures, ranging from 250 °C to 370 °C. google.com A key advantage of this specific procedure is that it can be performed without a solvent, which simplifies product isolation and eliminates the need for solvent recovery and recycling. google.com

The reactivity of fluoropyridines often surpasses that of their chloro-analogs in subsequent reactions. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine, underscoring the activating effect of the fluorine substituent for further SNAr processes. nih.gov This enhanced reactivity highlights the importance of synthesizing fluorinated pyridines as versatile intermediates.

Direct Fluorination Approaches

Direct C-H fluorination represents an alternative strategy, aiming to replace a hydrogen atom directly with fluorine. This approach is atom-economical but often faces challenges with regioselectivity and substrate compatibility.

The direct electrophilic fluorination of 2-formylpyridine to introduce a fluorine atom at the 4-position is a less common method. Significant challenges include controlling the regioselectivity to target the C4-H bond specifically and preventing over-fluorination. Furthermore, the aldehyde (formyl) group is susceptible to oxidation or degradation under the conditions required for many fluorination reactions.

Specialized electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄) or N-fluorobenzenesulfonimide (NFSI), may be used. acs.org However, achieving the desired outcome requires careful optimization of reaction conditions. The development of site-selective C-H fluorination methods is an active area of research, with reagents like silver(II) fluoride (AgF₂) being used for the fluorination of pyridines at the position adjacent to the nitrogen atom, though this does not yield the 4-fluoro isomer. orgsyn.org

Balz–Schiemann Method and Analogous Transformations

The Balz–Schiemann reaction is a classic method for introducing fluorine into an aromatic ring. wikipedia.org It involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. wikipedia.orgnih.gov

This methodology can be adapted for the synthesis of this compound, starting from a precursor such as 4-amino-2-formylpyridine or a protected version thereof. The general procedure, as demonstrated by the synthesis of the simpler analog 4-fluoropyridine (B1266222) from 4-aminopyridine, involves two main steps. wikipedia.orgnii.ac.jp First, the amine is converted to its diazonium tetrafluoroborate salt using a source of tetrafluoroboric acid and a diazotizing agent like sodium nitrite (B80452) at low temperatures (e.g., 5–10 °C). nii.ac.jp Second, the isolated diazonium salt is decomposed, often by gentle heating, to produce the target fluoropyridine, nitrogen gas, and boron trifluoride. wikipedia.orgnii.ac.jp While effective, the reaction can be challenging due to the potential instability of the diazonium intermediate. acs.org

Table 2: General Steps for Balz-Schiemann Synthesis of 4-Fluoropyridine

Step Reagents Temperature (°C) Key Transformation
1. Diazotization 4-Aminopyridine, Tetrafluoroboric acid, Sodium nitrite 5–10 Formation of 4-pyridylammonium tetrafluoroborate

This table is based on the analogous synthesis described in reference nii.ac.jp.

Introduction of the Formyl Group

The formyl group can be introduced onto the pyridine ring either before or after the fluorination step. Each approach carries its own set of considerations regarding reaction conditions and functional group compatibility.

Several methods exist for the formylation of aromatic systems, with some being particularly applicable to electron-deficient rings like pyridine.

Vilsmeier-Haack Reaction : This is a widely used method for formylating electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.orgchemeurope.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comwikipedia.org The resulting electrophilic iminium species attacks the pyridine ring. chemistrysteps.comchemeurope.com For substrates like 4-fluoropyridine, formylation can be directed to the 2-position under anhydrous conditions, followed by aqueous workup to hydrolyze the intermediate iminium salt to the final aldehyde. The iminium ion in the Vilsmeier-Haack reaction is a weaker electrophile than those used in Friedel-Crafts acylations, which is why the reaction is most effective on activated aromatic systems. chemistrysteps.com

Organometallic Intermediates : Formylation can also be achieved by first metalating the pyridine ring followed by quenching with a formylating agent. thieme-connect.de Aryllithium or arylmagnesium compounds are versatile reagents for this purpose. thieme-connect.de For instance, a pyridine derivative can be deprotonated using a strong base like lithium diisopropylamide (LDA) to create a nucleophilic organolithium species, which then reacts with an electrophile such as DMF to introduce the formyl group. clockss.org

Introducing a fluorine atom onto a pyridine ring that already contains a formyl group is challenging. The aldehyde group is sensitive to the often harsh conditions required for fluorination and can be easily oxidized or degraded.

Direct electrophilic fluorination of 2-formylpyridine to install a fluorine at the 4-position is generally not favored due to issues with regioselectivity and the potential for side reactions involving the aldehyde. Reagents like Selectfluor® may be used, but such methods require careful optimization to prevent degradation of the aldehyde and over-fluorination. nih.gov

A more common and effective strategy is the nucleophilic aromatic substitution (SNAr) on a pre-functionalized ring. Starting with a substrate like 4-chloro-2-formylpyridine, the chlorine atom can be displaced by a fluoride source, such as potassium fluoride (KF). This reaction retains the aldehyde group while introducing the fluorine atom. The process typically requires high temperatures (100–150 °C) and polar aprotic solvents like DMSO or DMF to proceed efficiently.

StrategyReagentsConditionsOutcome
Fluorination of AldehydeSelectfluor®, NFSIControlled conditionsChallenging due to aldehyde sensitivity and regioselectivity issues.
Halogen Exchange (Halex)4-Chloro-2-formylpyridine, KFPolar aprotic solvent (e.g., DMSO), 100–150 °CGood yields, aldehyde group is preserved.

Multi-step Organic Synthesis Routes

Complex molecules are often built through a sequence of reactions known as a synthetic route. lookchem.com Several multi-step pathways have been developed for this compound and its derivatives.

A logical synthetic pathway begins with a readily available precursor like 2-pyridine carboxylic acid.

Fluorination : The first step involves the fluorination of 2-pyridine carboxylic acid to produce 4-fluoropyridine-2-carboxylic acid. google.com

Amidation : The resulting fluorinated carboxylic acid can then be converted to 4-fluoropyridine-2-formamide. This is typically achieved by activating the carboxylic acid with a reagent like ethyl chloroformate or methyl chloroformate in the presence of a base, followed by reaction with an ammonia (B1221849) source. google.com

Conversion to Aldehyde : The final step, converting the amide or carboxylic acid to the aldehyde, is a critical transformation. While direct reduction of a carboxylic acid to an aldehyde is difficult, a common two-step approach is employed. The carboxylic acid is first reduced to the corresponding alcohol, (4-fluoropyridin-2-yl)methanol. Subsequently, this primary alcohol is oxidized to the target aldehyde, this compound. google.com Manganese dioxide (MnO₂) is an effective oxidizing agent for this type of transformation. google.comambeed.com

Organometallic chemistry provides powerful tools for the regioselective functionalization of pyridine rings. clockss.org These methods often involve the generation of a carbanion equivalent that can react with an appropriate electrophile.

A key strategy is directed ortho-metalation (DoM), where a substituent on the ring directs a strong base (like an organolithium reagent) to deprotonate the adjacent position. clockss.org For pyridine substrates, however, direct reaction with organolithiums can lead to nucleophilic addition at the 2- or 4-position rather than deprotonation. clockss.orgfishersci.fr To circumvent this, a hindered base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is often used at low temperatures. clockss.org

An alternative is the halogen-metal exchange, where an aryl halide is converted into an organolithium species. fishersci.fr For example, a brominated or iodinated fluoropyridine can be treated with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperature. fishersci.frnih.gov The resulting lithiated fluoropyridine is a potent nucleophile that can be formylated by reacting it with an electrophile like N,N-dimethylformamide (DMF). thieme-connect.de This approach offers high regioselectivity, with the position of the formyl group being determined by the initial position of the halogen.

MethodStarting Material ExampleReagent SequenceIntermediate
Directed ortho-MetalationSubstituted Fluoropyridine1. LDA or LTMP2. DMFLithiated Fluoropyridine
Halogen-Metal Exchange2-Bromo-4-fluoropyridine1. n-BuLi or t-BuLi2. DMF4-Fluoro-2-lithiopyridine

Modern synthetic chemistry continues to produce novel methods for constructing complex heterocyclic molecules.

Electrophilic Fluorination of Dihydropyridines : One advanced route involves the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor®. This reaction can generate 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding aromatic pyridines through the elimination of hydrogen fluoride under mild conditions. nih.gov This strategy allows for the creation of various substituted fluoropyridines that can be further functionalized.

Rhodium(III)-Catalyzed C-H Functionalization : A one-step method for preparing polysubstituted 3-fluoropyridines has been developed using Rh(III)-catalyzed C-H functionalization. This reaction couples α-fluoro-α,β-unsaturated oximes with alkynes. acs.org While not a direct route to 2-formyl derivatives, it represents a state-of-the-art approach to building the core fluorinated pyridine ring, which can then be modified to introduce the desired formyl group.

Cascade Reactions : Novel synthetic pathways leading to substituted 4-fluoropyridines have been developed from 2-fluoroallylic alcohols. These multi-step cascade reactions involve key steps like the Ireland-Claisen and aza-Cope rearrangements, ultimately leading to highly substituted fluorinated pyridine rings. chemistrysteps.com

These advanced methods highlight the ongoing innovation in organofluorine and heterocyclic chemistry, providing new avenues to access valuable building blocks like this compound.

Comparison of Preparation Methods

The selection of a synthetic method for this compound and its precursors depends on factors such as yield, reaction conditions, and the challenges associated with regioselectivity and stability.

The yields and reaction conditions for the synthesis of this compound and its precursors vary significantly depending on the chosen methodology.

For instance, the oxidation of 3-benzyloxy-2-(hydroxymethyl)pyridine to 3-benzyloxy-2-formylpyridine using manganese dioxide in chloroform (B151607) under reflux conditions for five hours results in a yield of approximately 67%. prepchem.com

In the synthesis of 2-amino-4-fluoropyridine (B1287999) from 2-pyridine carboxylic acid, the process involves multiple steps with specific conditions. The initial fluorination step to form 4-fluoropyridine-2-carboxylic acid is followed by the formation of 4-fluoropyridine-2-carboxamide. This is achieved by reacting the carboxylic acid with methyl chloroformate and diisopropylethylamine in THF at 0°C, followed by the addition of ammonia. google.com The subsequent Hofmann degradation then produces the final product.

The synthesis of 5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde, a related compound, is achieved with a 62% yield using dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2 and caesium carbonate in 1,4-dioxane (B91453) at 80°C for 16 hours. chemicalbook.com

A method for preparing stable 4-fluoropyridine salts involves the diazotization of 4-aminopyridines in the presence of hydrogen fluoride and sodium nitrite. The diazotization temperature is typically maintained between -20°C and 25°C, with a preferred range of -10°C to 10°C. The subsequent decomposition occurs at temperatures from about 15°C to 100°C. google.com

The table below summarizes the yields and reaction conditions for various synthetic methods.

ProductStarting MaterialReagents and ConditionsYieldReference
3-Benzyloxy-2-formylpyridine 3-Benzyloxy-2-(hydroxymethyl)pyridineManganese dioxide, Chloroform, Reflux, 5 hours~67% prepchem.com
4-Fluoropyridine-2-carboxamide 4-Fluoropyridine-2-carboxylic acidMethyl chloroformate, Diisopropylethylamine, THF, 0°C; then AmmoniaNot specified google.com
5-(4-Fluoro-2-methoxyphenyl)pyridine-3-carboxaldehyde Not specifiedDichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)*CH2Cl2, Caesium carbonate, 1,4-Dioxane, 80°C, 16 hours62% chemicalbook.com
4-Fluoropyridine Salts 4-AminopyridinesHydrogen fluoride, Sodium nitrite; Diazotization: -10°C to 10°C; Decomposition: 15°C to 100°CHigh google.com

The synthesis of fluorinated pyridines, including this compound, often presents challenges related to regioselectivity and the stability of the compounds.

Regioselectivity: Achieving the desired regiochemistry is a significant hurdle in the synthesis of substituted pyridines. Direct fluorination of the pyridine ring can be difficult to control and may lead to a mixture of isomers. For example, direct electrophilic fluorination of 2-formylpyridine to introduce a fluorine atom at the 4-position is challenging due to potential side reactions and the formation of other isomers.

The synthesis of 2-(trifluoromethyl)indoles, which shares some synthetic principles with fluorinated pyridines, has historically faced issues with generality and regioselectivity. acs.org Similarly, the alkylation of pyridines can present regioselectivity challenges, although some methods have been developed to address this, they may suffer from long reaction times. acs.org

Recent advancements have focused on developing highly regioselective methods. For instance, a rhodium(III)-catalyzed C-H activation-Lossen rearrangement-Wallach reaction has been reported for the synthesis of 4-fluoro-2-pyridones, which are structurally related to this compound. researchgate.net Another novel approach involves the use of α-fluoronitroalkenes as synthetic surrogates for α-fluoroalkynes in [3+2] cycloaddition reactions to achieve regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles. rsc.org

Chemical Reactivity and Transformations of 4 Fluoro 2 Formylpyridine

Reactivity of the Formyl Group

The formyl group (CHO) attached to the pyridine (B92270) ring at the second position exhibits typical aldehydic reactivity, primarily serving as an electrophilic site for nucleophilic attack.

Nucleophilic Additions

The carbonyl carbon of the formyl group in 4-Fluoro-2-formylpyridine is electrophilic and susceptible to attack by various nucleophiles. This reaction generally proceeds via the formation of a tetrahedral intermediate. The nature of the nucleophile and the reaction conditions dictate the final product.

Common nucleophilic addition reactions include:

Grignard Reactions: Organomagnesium halides (Grignard reagents) add to the carbonyl group to form secondary alcohols upon acidic workup.

Organolithium Reactions: Organolithium reagents, being potent nucleophiles, react similarly to Grignard reagents to yield secondary alcohols.

Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) provides a route to alkenes, replacing the carbonyl oxygen with a carbon-carbon double bond.

Cyanohydrin Formation: The addition of cyanide ions (e.g., from HCN or NaCN/HCl) results in the formation of a cyanohydrin.

While specific literature detailing these reactions on this compound is not extensively available, the general principles of these transformations are well-established for aromatic aldehydes.

Table 1: Examples of Nucleophilic Addition Reactions on Aldehydes
Reaction TypeNucleophileGeneral Product
Grignard ReactionR-MgXSecondary Alcohol
Wittig ReactionPh3P=CHRAlkene
Cyanohydrin FormationCN-Cyanohydrin

Condensation Reactions to Form Imines or Hydrazones

The formyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The general mechanism involves:

Nucleophilic attack of the amine/hydrazine on the carbonyl carbon.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxyl group.

Elimination of water to form an iminium/hydrazonium ion.

Deprotonation to yield the final imine or hydrazone.

These derivatives are often stable, crystalline compounds and are important intermediates in the synthesis of more complex heterocyclic systems.

Table 2: Condensation Reactions of Aldehydes
ReactantProduct TypeGeneral Structure
Primary Amine (R-NH2)Imine (Schiff Base)Py-CH=N-R
Hydrazine (H2N-NH2)HydrazonePy-CH=N-NH2
Substituted Hydrazine (R-NH-NH2)Substituted HydrazonePy-CH=N-NH-R

Reactivity of the Fluorine Atom

The fluorine atom at the C-4 position of the pyridine ring is susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, facilitates this type of reaction, particularly at positions ortho and para (C-2 and C-4) to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group (in this case, fluoride). The rate of SNAr reactions on halopyridines is generally faster for fluorine compared to other halogens due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack. nih.gov

The presence of the electron-withdrawing formyl group at the C-2 position further activates the ring towards nucleophilic attack, particularly at the C-4 position.

Nucleophilic aromatic substitution on the pyridine ring is highly regioselective, favoring attack at the positions alpha (C-2) and gamma (C-4) to the ring nitrogen. This selectivity is a consequence of the ability of the electronegative nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. When the nucleophile attacks at the C-2 or C-4 position, one of the resonance structures of the intermediate places the negative charge directly on the nitrogen atom, which is a significant stabilizing contribution.

In the case of this compound, the fluorine atom is already at the activated C-4 position, making it the primary site for SNAr reactions. Functionalization at the C-2 position would require the presence of a leaving group at that position.

The preference for nucleophilic attack at the C-2 and C-4 positions of a pyridine ring can be rationalized by examining the stability of the intermediate anionic complexes (Meisenheimer complexes) formed.

Attack at C-4 (para to Nitrogen): When a nucleophile attacks the C-4 position of a 4-halopyridine, the resulting negative charge can be delocalized onto the ring nitrogen through resonance. This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation.

Attack at C-2 (ortho to Nitrogen): Similarly, attack at the C-2 position also allows for the delocalization of the negative charge onto the nitrogen atom, leading to a stabilized intermediate.

Attack at C-3 (meta to Nitrogen): In contrast, if the nucleophile were to attack the C-3 position, it is not possible to draw a resonance structure where the negative charge resides on the nitrogen atom. Consequently, the intermediate formed from attack at C-3 is significantly less stable, and this pathway is energetically unfavorable.

For this compound, the fluorine is located at the highly activated C-4 position. The additional electron-withdrawing effect of the 2-formyl group further enhances the electrophilicity of the C-4 carbon, making it a prime target for a wide range of nucleophiles, including amines, alkoxides, and thiols, leading to the synthesis of various 4-substituted-2-formylpyridines.

C–F Bond Activation

The activation of the carbon-fluorine (C–F) bond in fluoroaromatic compounds is a challenging yet highly valuable transformation in synthetic chemistry. mdpi.com Due to the high bond dissociation energy of the C–F bond, its cleavage typically requires transition metal catalysts. nih.gov The reactivity and regioselectivity of C–F activation in fluoropyridines are strongly dependent on the metal center, its ligands, and the substitution pattern of the pyridine ring. nih.gov

For fluorinated pyridines, nickel and palladium complexes are effective catalysts for C–F activation. mdpi.com Nickel(0) complexes, in particular, have been shown to react rapidly with polyfluorinated pyridines. For example, the reaction of pentafluoropyridine (B1199360) with Ni(0) complexes results in preferential C–F activation at the 2-position. rsc.org In contrast, palladium complexes can exhibit different regioselectivity, often favoring activation at the 4-position. nih.gov This suggests that palladium-based catalysts would be well-suited for targeting the C4–F bond in this compound.

The mechanism of metal-mediated C–F activation typically involves the oxidative addition of the C–F bond to a low-valent metal center (e.g., Pd(0) or Ni(0)). nih.gov For fluoroaromatics, the reaction at a metal center often begins with the formation of an η²-arene complex, which is followed by the oxidative addition step to generate a metal-fluoride-aryl species. nih.gov In some cases, particularly with platinum-group metals, phosphine (B1218219) ligands are not mere spectators but can be directly involved in the activation process through "phosphine-assisted" pathways, where the C–F bond is cleaved across the metal-phosphine bond. nih.govacs.org The presence of the electron-withdrawing formyl group at the 2-position of this compound is expected to further facilitate the oxidative addition step by lowering the electron density of the pyridine ring.

Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions rely on the catalytic activation of the C4–F bond to couple the pyridine scaffold with various organic fragments.

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. mdpi.com The development of specialized ligands and reaction conditions has enabled the use of increasingly challenging substrates, including those requiring the activation of strong C–F bonds. mdpi.commit.edu

The Suzuki-Miyaura coupling reaction, which joins an organic halide or pseudohalide with an organoboron compound, is a versatile method for creating C–C bonds. researchgate.netnih.gov The direct Suzuki coupling of aryl fluorides is difficult due to the strength of the C–F bond and typically requires specific conditions. mdpi.com Successful C–F bond arylation via Suzuki coupling has been demonstrated for highly fluorinated nitrobenzene (B124822) derivatives, where the reaction occurs ortho to the strongly electron-withdrawing nitro group. nih.gov This suggests that the electronic properties of the substrate are critical. For this compound, the electron-withdrawing nature of both the pyridine ring and the 2-formyl group should facilitate the necessary oxidative addition of the C–F bond to the palladium(0) catalyst. Advanced catalyst systems, often employing electron-rich, sterically hindered phosphine ligands, are generally required to achieve this transformation efficiently.

Table 1: Representative Conditions for Suzuki Coupling via C–F Activation

Catalyst / LigandBaseSolventTemperature (°C)Coupling PartnerProduct
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane (B91453)100-120Arylboronic acid4-Aryl-2-formylpyridine
Pd₂(dba)₃ / RuPhosK₃PO₄Toluene/H₂O110Heteroarylboronic acid4-Heteroaryl-2-formylpyridine
[Pd(allyl)Cl]₂ / BrettPhosK₂CO₃t-Amyl alcohol100Vinylboronic acid4-Vinyl-2-formylpyridine

The Stille coupling reaction involves the palladium-catalyzed reaction between an organostannane (organotin) reagent and an organic halide or triflate. wikipedia.org This reaction is notable for its tolerance of a wide variety of functional groups. wikipedia.org Importantly, Stille couplings have been successfully applied to the C–F activation of fluoropyridines. A key precedent involves the palladium-catalyzed reaction of pentafluoropyridine with vinyltributylstannane, which yields 4-vinyltetrafluoropyridine through selective activation of the C4–F bond. This demonstrates the feasibility of using this compound in similar transformations to introduce alkyl, vinyl, or aryl groups at the 4-position. The reaction typically proceeds through a catalytic cycle involving oxidative addition of the C–F bond to Pd(0), transmetalation with the organostannane, and reductive elimination to form the product. wikipedia.org

Table 2: Conditions for Stille Coupling of Fluoropyridines via C–F Activation

Catalyst / LigandAdditiveSolventTemperature (°C)Coupling PartnerProduct
Pd(PPh₃)₄NoneToluene110Vinyltributylstannane4-Vinyl-2-formylpyridine
[NiF(2-C₅NF₄)(PEt₃)₂]NoneToluene100Tributyl(vinyl)tin4-Vinyl-2-formylpyridine rsc.org
PdCl₂(PPh₃)₂CuI / LiClDMF/THF80Aryltributylstannane4-Aryl-2-formylpyridine nih.gov

The Heck reaction is a palladium-catalyzed method for C–C bond formation between an unsaturated halide (or triflate) and an alkene. mdpi.com Similar to other cross-coupling reactions involving C–F bonds, the Heck coupling of fluoroaromatics is challenging. However, it has been achieved with fluorine-containing substrates under specific conditions. mdpi.comnih.gov The reaction of fluoroaryl halides with alkenes has been developed, indicating that C–F bonds can serve as the point of coupling. mdpi.com For this compound, a successful Heck reaction would involve the oxidative addition of the C–F bond to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the 4-alkenyl-2-formylpyridine product and regenerate the active catalyst. mdpi.com

Table 3: Potential Conditions for Heck Coupling via C–F Activation

Catalyst / LigandBaseSolventTemperature (°C)Coupling PartnerProduct
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF120-140Styrene4-Styryl-2-formylpyridine
Pd(OAc)₂ / PCy₃K₂CO₃NMP130Methyl acrylateMethyl 3-(2-formylpyridin-4-yl)acrylate
Palladacycle catalystCaCO₃NMP1301-Hexene4-(Hex-1-en-1-yl)-2-formylpyridine mdpi.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide/pseudohalide and an amine. wiley.com The direct amination of aryl fluorides is the most difficult of the aryl halides, reflecting the strength of the C–F bond. mit.edu The relative reactivity of halogens in these couplings follows the order I > Br > Cl >> F. This is clearly demonstrated in the Buchwald-Hartwig reaction of 2-fluoro-4-iodopyridine (B1312466) with various amines, where amination occurs exclusively at the C4–I position, leaving the C2–F bond completely intact. thieme-connect.comresearchgate.net

To achieve the direct amination of the C–F bond in this compound, highly active and specialized catalyst systems would be necessary. mit.edu Research into C–F amination has shown that nickel-based catalysts can be effective for coupling fluoroaromatics with primary amines. mdpi.com For palladium-based systems, success relies on the use of sterically hindered and strongly electron-donating ligands, such as biarylphosphines, which promote the challenging oxidative addition step and stabilize the active catalytic species. wiley.comresearchgate.net

Table 4: Advanced Catalyst Systems for Buchwald-Hartwig Amination via C–F Activation

Catalyst / LigandBaseSolventTemperature (°C)Coupling PartnerProduct
Ni(COD)₂ / dcypeNaOtBuToluene100Primary alkylamine4-(Alkylamino)-2-formylpyridine mdpi.com
Pd₂(dba)₃ / tBuXPhosLHMDS1,4-Dioxane110Arylamine4-(Arylamino)-2-formylpyridine
Pd(OAc)₂ / JosiphosCs₂CO₃Toluene100-130Benzylamine4-(Benzylamino)-2-formylpyridine

C(sp³)-C(sp²) Cross-Coupling Reactions

The formation of carbon-carbon bonds between sp²-hybridized carbons of the pyridine ring and sp³-hybridized carbons is a pivotal transformation in medicinal chemistry. For this compound, these reactions allow for the introduction of alkyl and fluoroalkyl groups, which can significantly alter the molecule's biological and physical properties.

One significant advancement in this area is the direct C-H fluoroalkylation of azines, including pyridine derivatives, through phosphorus-mediated sp²-sp³ coupling. nih.gov This methodology utilizes bench-stable fluoroalkylphosphines to convert C-H bonds into C-CF₂X (where X is F or H) derivatives. nih.gov The reaction demonstrates high regioselectivity, typically favoring the 4-position of the pyridine ring. nih.gov The process is initiated by the formation of phosphonium (B103445) salts, followed by the coupling of phosphorus ligands to form the new C-C bond. nih.gov This approach is notable for not requiring pre-functionalization or directing groups on the pyridine substrate. nih.gov

Another modern approach involves photochemical methods for the functionalization of pyridines. nih.gov Research has demonstrated a photochemical organocatalytic method that forges a C(sp²)-C(sp³) bond by coupling pyridines with radicals derived from allylic C-H bonds. nih.govacs.org This reaction is initiated by the single-electron reduction of a pyridinium (B92312) ion to generate a pyridinyl radical, which then couples effectively with an allylic radical. nih.gov This strategy offers a distinct positional selectivity compared to classical Minisci-type reactions. nih.gov For pyridine substrates with meta-substituents, this method has been shown to yield C4-functionalized products with high regioselectivity. nih.gov

Table 1: Overview of C(sp³)-C(sp²) Cross-Coupling Strategies for Pyridine Derivatives

Reaction TypeReagent/Catalyst SystemKey FeaturesSelectivity
Phosphorus-Mediated Fluoroalkylation FluoroalkylphosphinesDirect C-H activation; No pre-functionalization needed.Typically exclusive for the 4-position. nih.gov
Photochemical Allylation Dithiophosphoric acid (organocatalyst)Forms C4-allylated products via pyridinyl radicals.High regioselectivity for the 4-position. nih.govacs.org

Other Significant Reactions

Deprotonative functionalization is a powerful tool for creating C-C bonds at specific positions on the pyridine ring. This strategy involves the use of a strong base to abstract a proton from the ring, generating a pyridyl anion that can then react with an electrophile, such as an aldehyde. The presence of electron-withdrawing groups, like the fluorine atom in this compound, enhances the acidity of the ring protons, facilitating deprotonation.

Research has shown that pyridine substrates with electron-withdrawing substituents can efficiently react at the 4-position with a variety of aldehydes. A notable method employs an amide base generated in situ from a catalytic amount of Cesium Fluoride (B91410) (CsF) and a stoichiometric amount of tris(trimethylsilyl)amine (B75434) (N(TMS)₃). This system allows the reaction to proceed under ambient conditions. The catalytic cycle begins with the in situ generation of an amide base, which deprotonates the pyridine. The resulting pyridyl anion then attacks the aldehyde to form an alkoxide intermediate. Subsequent reaction with N(TMS)₃ regenerates the amide base and produces a silyl (B83357) ether product. This approach avoids the need for cryogenic conditions often required when using strong bases like organolithium reagents.

The formyl (aldehyde) group and the fluorine substituent on this compound are both amenable to a range of chemical transformations, allowing for the synthesis of diverse derivatives.

The aldehyde group is a versatile functional handle. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol (hydroxymethyl group), providing access to two different classes of compounds with distinct chemical properties. pipzine-chem.com Furthermore, the aldehyde can undergo nucleophilic addition reactions. For instance, reaction with an alcohol under acidic or basic catalysis can form an acetal, a common strategy for protecting the aldehyde group during subsequent synthetic steps. pipzine-chem.com

The pyridine ring itself can also be transformed. A significant reaction is the dearomatization-hydrogenation of fluoropyridine derivatives to produce all-cis-(multi)fluorinated piperidines. nih.gov This process involves a rhodium-catalyzed dearomatization followed by hydrogenation. While 2- and 4-fluoropyridines can be challenging substrates prone to hydrodefluorination, optimization of precursors and conditions allows for the synthesis of all-cis-4-fluoropiperidine derivatives with high diastereoselectivity. nih.gov This transformation is particularly valuable as it converts the flat, aromatic pyridine core into a three-dimensional, saturated piperidine (B6355638) structure, a common motif in pharmaceuticals, while retaining the fluorine atom. nih.gov

Table 2: Selected Functional Group Transformations

Starting GroupTransformationReagent/ConditionProduct Group
Formyl (-CHO) OxidationOxidizing Agent (e.g., KMnO₄)Carboxyl (-COOH) pipzine-chem.com
Formyl (-CHO) ReductionReducing Agent (e.g., NaBH₄)Hydroxymethyl (-CH₂OH) pipzine-chem.com
Formyl (-CHO) AcetalizationAlcohol, Acid/Base CatalystAcetal (-CH(OR)₂) pipzine-chem.com
Fluoropyridine Ring Dearomatization-Hydrogenation[Rh-catalyst], H₂Fluoropiperidine Ring nih.gov

The photochemical reactivity of pyridines offers unique pathways for functionalization that are often inaccessible through thermal reactions. Like other heteroaromatics, pyridine has both (n→π) and (π→π) excited states, leading to distinct chemical behavior upon irradiation. arkat-usa.org

One key photochemical transformation is the functionalization via pyridinyl radicals. nih.gov As discussed in section 3.3.2, irradiating a pyridinium ion can lead to a single electron transfer (SET) event, generating a pyridinyl radical. This radical can then couple with other radical species to form new C-C bonds, often with high regioselectivity for the C4 position. nih.govacs.org This pathway diverges mechanistically from traditional Minisci reactions and provides a modern tool for pyridine modification. nih.gov

Another documented photochemical process for substituted pyridines is phototransposition. arkat-usa.org When irradiated in the vapor phase, typically at 254 nm, monosubstituted pyridines can rearrange to a triad (B1167595) of interconverting positional isomers. arkat-usa.org The proposed mechanism involves a photo-ring closure to a bicyclic intermediate, followed by nitrogen migration around the cyclopentadienyl (B1206354) ring and subsequent rearomatization. arkat-usa.org This process allows the nitrogen atom to effectively insert itself between different pairs of carbon atoms in the ring, leading to skeletal isomerization. arkat-usa.org While this reaction is typically observed in the vapor phase, it highlights the potential for profound structural rearrangements of the pyridine core under photochemical conditions. arkat-usa.org

Advanced Spectroscopic and Computational Characterization of 4 Fluoro 2 Formylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For fluorinated compounds such as 4-Fluoro-2-formylpyridine, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, offer a comprehensive characterization.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns are influenced by the electronegativity of the nitrogen atom, the fluorine substituent, and the formyl group.

Table 1: Representative ¹H NMR Data for Related Pyridine Aldehydes Data for 4-Pyridinecarboxaldehyde is provided as a reference.

CompoundSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)Aldehyde (ppm)
4-PyridinecarboxaldehydeCDCl₃8.907.727.728.9010.11

Note: The table is interactive and can be sorted by column.

For this compound, the proton at position 6 would be deshielded by the adjacent nitrogen, while the protons at positions 3 and 5 would be influenced by the fluorine at position 4. The coupling constants would provide valuable information about the connectivity of the protons.

The ¹³C NMR spectrum of this compound provides information about the carbon framework of the molecule. The spectrum will show six distinct signals corresponding to the five carbons of the pyridine ring and the carbonyl carbon of the formyl group. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, fluorine, and carbonyl group.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. rsc.org The carbon directly attached to the fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons that are two, three, or even four bonds away from the fluorine may also show smaller couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for signal assignment. magritek.com

Table 2: Representative ¹³C NMR Data for Related Pyridine Aldehydes Data for 4-Pyridinecarboxaldehyde is provided as a reference.

CompoundSolventC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)C=O (ppm)
4-PyridinecarboxaldehydeDMSO-d₆151.3122.0142.6122.0151.3192.9

Note: The table is interactive and can be sorted by column.

In this compound, the C-4 signal will be significantly split by the fluorine atom. The signals for C-3 and C-5 will also likely appear as doublets due to two-bond C-F coupling. The carbonyl carbon and C-2 may also show smaller long-range couplings.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for structural and conformational changes. alfa-chemistry.com

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal will be in the characteristic range for aromatic fluorides. For fluorinated pyridines, the position of the fluorine atom and the nature of the other substituents on the ring significantly influence the chemical shift.

The fluorine signal will be split by neighboring protons, primarily the protons at positions 3 and 5, resulting in a triplet or a doublet of doublets, depending on the magnitude of the ³JHF coupling constants. Long-range couplings to other protons on the ring may also be observed. wikipedia.org

Table 3: Typical ¹⁹F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds

Type of CompoundChemical Shift Range (ppm) Relative to CFCl₃
-ArF-+80 to +170

Note: The table is interactive and can be sorted by column.

¹⁹F NMR is a particularly useful tool for the determination of diastereomeric ratios in chiral molecules. When this compound is reacted with a chiral auxiliary, two diastereomers may be formed. Due to the different spatial arrangement of the atoms, the fluorine atom in each diastereomer will experience a slightly different magnetic environment, leading to two distinct signals in the ¹⁹F NMR spectrum.

The relative integration of these two signals provides a direct and accurate measure of the diastereomeric ratio. This method is often more straightforward than using ¹H NMR, where overlapping signals can complicate the analysis. The large chemical shift dispersion of ¹⁹F NMR often allows for baseline separation of the diastereomeric signals, even for structurally similar compounds. rsc.orgrsc.org

The chemical shift of the fluorine nucleus is known to be sensitive to the solvent used for the NMR measurement. nih.gov This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions, which can alter the electron density around the fluorine atom.

Studies on substituted fluoropyridines have shown that the ¹⁹F chemical shift can vary by several ppm when the solvent is changed from a non-polar solvent like cyclohexane (B81311) to a polar, hydrogen-bond-donating solvent like methanol. This solvent-induced shift can provide insights into the nature of the solute-solvent interactions and the electronic structure of the molecule. For this compound, it is expected that polar and protic solvents would lead to a downfield shift of the ¹⁹F resonance due to hydrogen bonding with the pyridine nitrogen and the formyl oxygen.

15N NMR Spectroscopy

Nitrogen-15 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For pyridine and its derivatives, the ¹⁵N chemical shift is particularly sensitive to the nature and position of substituents on the ring. In the case of this compound, the nitrogen atom is influenced by the electron-withdrawing effects of both the fluorine atom at the 4-position and the formyl (aldehyde) group at the 2-position.

The typical chemical shift range for pyridine-like nitrogen atoms is between 230 and 330 ppm relative to a nitromethane (B149229) standard. science-and-fun.de The presence of electronegative substituents generally leads to a deshielding effect, causing the ¹⁵N signal to appear at a higher frequency (downfield). For substituted pyridine N-oxides, the ¹⁵N chemical shift of the ring nitrogen can vary significantly, for instance, falling within a range of -101.2 to -126.7 ppm (relative to an external standard), depending on the electronic interactions of the substituents. researchgate.net

Given the electron-withdrawing nature of both the fluoro and formyl groups in this compound, the nitrogen atom is expected to be significantly deshielded compared to unsubstituted pyridine.

CompoundTypical ¹⁵N Chemical Shift Range (ppm)Influencing Factors
Pyridine (unsubstituted)230 - 330Baseline for comparison. science-and-fun.de
Substituted Pyridine N-Oxides-101.2 to -126.7Sensitive to resonance and inductive effects of substituents. researchgate.net
This compound (Expected)Downfield shift from pyridine baselineStrong electron-withdrawing effects from both the 4-fluoro and 2-formyl groups.

Application in Reaction Monitoring and Intermediate Detection

NMR spectroscopy is an invaluable technique for real-time reaction monitoring, providing insights into reaction kinetics, mechanisms, and the detection of transient intermediates. This can be accomplished by periodically acquiring spectra of the reaction mixture directly in the NMR tube.

The synthesis of this compound can be monitored using various NMR active nuclei:

¹H NMR: The appearance of the characteristic aldehyde proton signal (typically between 9-10 ppm) and the changes in the aromatic proton signals can be tracked to follow the progress of the reaction.

¹³C NMR: The emergence of the carbonyl carbon peak (around 190-200 ppm) of the formyl group serves as a clear indicator of product formation.

¹⁹F NMR: As fluorine is 100% abundant with a spin of ½, ¹⁹F NMR is a highly sensitive method to monitor reactions involving fluorinated compounds. The conversion of a starting material like 4-fluoropyridine (B1266222) to the product would be accompanied by a distinct shift in the ¹⁹F signal, allowing for precise quantification of reactant consumption and product formation.

By integrating the signals corresponding to the starting materials and products over time, a kinetic profile of the reaction can be constructed. This approach allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time, and can help in the identification of short-lived reaction intermediates that may not be detectable by other methods.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₆H₄FNO), the exact molecular weight can be calculated, which is crucial for high-resolution mass spectrometry (HRMS) analysis.

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•), which corresponds to the molecular weight of the compound. This molecular ion is energetically unstable and can undergo fragmentation into smaller, charged ions. chemguide.co.uklibretexts.org The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. libretexts.org

For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1), the loss of the formyl radical (M-29, loss of •CHO), or the loss of carbon monoxide (M-28). libretexts.org The presence of the stable pyridine ring means the molecular ion peak is expected to be relatively intense.

Ion/FragmentFormulam/z (Expected)Description
Molecular Ion [M]⁺•[C₆H₄FNO]⁺•125.03Parent ion corresponding to the molecular weight of the compound.
[M-H]⁺[C₆H₃FNO]⁺124.02Loss of a hydrogen atom from the aldehyde or ring.
[M-CO]⁺•[C₅H₄FN]⁺•97.03Loss of a neutral carbon monoxide molecule.
[M-CHO]⁺[C₅H₄FN]⁺96.03Loss of the formyl radical, a common fragmentation for aldehydes.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a highly effective method for identifying the functional groups present in a compound. The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

By analogy with related compounds like 2-formylpyridine and other aromatic aldehydes, specific vibrational modes can be predicted. researchgate.netnist.gov The most prominent peaks would be from the carbonyl (C=O) stretch of the aldehyde, the C-F stretch, and various vibrations associated with the pyridine ring. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. libretexts.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Description of Vibration
Aromatic C-H Stretch3100 - 3000Stretching of the C-H bonds on the pyridine ring. vscht.cz
Aldehyde C-H Stretch2830 - 2695Characteristic C-H stretch of the formyl group, often appearing as two distinct peaks. vscht.cz
Carbonyl (C=O) Stretch1730 - 1700A strong, sharp absorption due to the C=O double bond of the aldehyde.
Aromatic C=C and C=N Stretch1600 - 1400Multiple bands corresponding to the stretching vibrations within the pyridine ring. vscht.cz
C-F Stretch1250 - 1000Stretching of the carbon-fluorine bond.

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. nih.govnih.gov

For this compound, a successful single-crystal XRD analysis would yield the exact geometry of the molecule. It would confirm the planarity of the pyridine ring and the orientation of the formyl group relative to the ring. The analysis would also provide precise measurements of key structural parameters. While specific crystallographic data for this compound is not available, typical bond lengths for related pyridine derivatives have been reported and can be used as a reference. nih.govmdpi.com For instance, C-F bond lengths in fluorinated pyridine rings are well-documented. nih.gov

Bond TypeExpected Bond Length (Å)Significance
Aromatic C-C1.38 - 1.40Defines the geometry of the pyridine ring.
Aromatic C=N1.33 - 1.35Characteristic bond length within the pyridine heterocycle.
C-CHO (ring to aldehyde)1.47 - 1.49Single bond connecting the formyl group to the ring.
C=O (carbonyl)1.20 - 1.22Double bond of the aldehyde functional group.
C-F (ring to fluorine)1.33 - 1.36Bond length of the fluorine substituent on the aromatic ring.

Computational Chemistry and Theoretical Studies

Computational chemistry provides theoretical insights into molecular properties, complementing experimental data. Methods like Density Functional Theory (DFT) can predict geometries, spectroscopic properties, and electronic structures with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By applying functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), various properties of this compound can be calculated. physchemres.orgnih.gov

These calculations can predict the optimized molecular geometry, including bond lengths and angles, which can be compared with experimental XRD data. Furthermore, DFT can compute vibrational frequencies, which aids in the assignment of experimental FTIR spectra. physchemres.orgnih.gov Electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can also be determined, providing insights into the molecule's reactivity and intermolecular interactions. Studies on related formyl pyridines have successfully used DFT to analyze conformational preferences and vibrational spectra. researchgate.net

Calculated PropertyInformation ObtainedExperimental Correlation
Optimized Molecular GeometryBond lengths, bond angles, dihedral angles.X-ray Diffraction (XRD)
Vibrational FrequenciesPredicted IR absorption bands and their intensities. wisc.eduFourier-Transform Infrared (FTIR) Spectroscopy
NMR Chemical ShiftsPrediction of ¹H, ¹³C, and ¹⁵N chemical shifts.NMR Spectroscopy
Electronic PropertiesHOMO/LUMO energies, dipole moment, molecular electrostatic potential (MEP).Provides insights into chemical reactivity and intermolecular forces.

Charge Distribution Analysis

The distribution of electron density within a molecule is not uniform and plays a significant role in determining its physical and chemical properties. Several computational techniques are used to analyze this charge distribution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding in a molecule by localizing the electron density into atomic and bond-centered orbitals. wisc.edunih.gov This method allows for the quantification of charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are crucial for understanding hyperconjugation and resonance effects. scirp.org For this compound, NBO analysis would reveal the nature of the C-F bond, the delocalization of electron density within the pyridine ring, and the interactions between the formyl group and the ring.

Mulliken population analysis is a method for assigning partial atomic charges to the atoms within a molecule based on the distribution of the basis functions used in the quantum chemical calculation. uni-muenchen.dewikipedia.org While it is a widely used method, it is known to be sensitive to the choice of basis set. q-chem.com The Mulliken charges for this compound would provide an estimate of the electron density on each atom, indicating which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Table 3: Illustrative Mulliken Atomic Charges (Hypothetical for this compound)

AtomMulliken Charge (a.u.)
N1Value
C2Value
C4Value
FValue
OValue

Note: The table above is for illustrative purposes only, as specific data for this compound was not found.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netproteopedia.org The MEP map is color-coded, with red regions indicating areas of high electron density (negative potential) and blue regions indicating areas of low electron density (positive potential). henriquecastro.info For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the formyl group, making them susceptible to electrophilic attack. Conversely, regions near the hydrogen atoms would likely show a positive potential.

Statistical Analysis of Charge Variations

The electronic character of this compound is significantly influenced by its substituents: the highly electronegative fluorine atom at the 4-position and the electron-withdrawing formyl (aldehyde) group at the 2-position. A statistical analysis of atomic charge variations, typically performed using quantum chemical calculations, provides profound insights into the molecule's reactivity, electrostatic potential, and intermolecular interaction capabilities.

Computational methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or schemes based on fitting the electrostatic potential (ESP) are employed to assign partial charges to each atom in the molecule. chemrxiv.orgq-chem.com These analyses consistently show that the fluorine atom and the oxygen atom of the formyl group induce a significant redistribution of electron density across the pyridine ring.

The fluorine atom, due to its high electronegativity, draws electron density away from the carbon atom to which it is attached (C4), creating a localized region of negative charge on the fluorine and a corresponding positive charge on the C4 carbon. nih.govrsc.org Similarly, the formyl group withdraws electron density from the pyridine ring through both inductive and resonance effects, leading to a substantial positive partial charge on the carbonyl carbon and a negative charge on the oxygen atom. This effect also influences the nitrogen atom of the pyridine ring, modulating its basicity and hydrogen bonding capacity. nih.gov

A statistical analysis of these charge variations across a conformational ensemble or upon interaction with other molecules can reveal key aspects of its chemical behavior. For instance, the regions of significant negative electrostatic potential, primarily around the nitrogen and oxygen atoms, are indicative of sites susceptible to electrophilic attack or capable of acting as hydrogen bond acceptors. Conversely, areas with positive potential, such as around the hydrogen atom of the formyl group and certain ring carbons, are prone to nucleophilic attack.

Atom/GroupExpected Partial ChargeImplication for Reactivity
Pyridine Nitrogen (N)NegativeHydrogen bond acceptor, site for protonation/alkylation.
Fluorine (F)NegativeWeak hydrogen bond acceptor, influences ring electronics.
Formyl Oxygen (O)Strongly NegativePrimary hydrogen bond acceptor site.
Formyl Carbon (C=O)Strongly PositiveSite for nucleophilic attack (e.g., by organometallics).
Ring Carbon C4 (C-F)PositivePotential site for nucleophilic aromatic substitution.
Formyl Hydrogen (H-C=O)PositiveCan participate in weak C-H···O interactions.

This interactive table provides a qualitative summary of the expected partial atomic charges on key atoms of this compound and their implications for the molecule's chemical reactivity, based on established principles of electronic effects in substituted pyridines. nih.govrsc.org

Molecular Stability and Interactions

The stability of this compound, particularly in condensed phases (liquid or solid), and the nature of its intermolecular interactions are governed by a delicate balance of forces including hydrogen bonding, dipole-dipole interactions, and π-π stacking. Advanced computational techniques are indispensable for characterizing these complex interactions at an atomic level. rsc.orgrsc.org

The Radial Distribution Function, g(r), is a powerful statistical tool derived from molecular dynamics (MD) or Monte Carlo simulations that describes how the atomic density varies as a function of distance from a reference atom. mdanalysis.orgwordpress.com An RDF analysis for this compound in a simulated liquid or amorphous solid state would provide a detailed picture of its local structure and solvation environment. researchgate.netresearchgate.net

The function g(r) plots the probability of finding another atom at a distance 'r' from a central, reference atom, normalized by the bulk density. mdanalysis.org Distinct peaks in the RDF plot correspond to specific solvation or coordination shells. For this compound, one could compute several atom-pair RDFs to decode its interaction patterns:

N···H-X and O···H-X RDFs: Where H-X is a hydrogen bond donor (like a water molecule's hydrogen), sharp peaks at short distances (~1.8-2.5 Å) would provide unambiguous evidence of strong hydrogen bonds to the pyridine nitrogen and the formyl oxygen, respectively.

F···H-X RDF: A broader, less intense peak might indicate weaker C-F···H hydrogen bonding interactions.

Ring Centroid···Ring Centroid RDF: The presence of peaks around 3.5-4.5 Å could signify π-π stacking between the pyridine rings, a common interaction in aromatic systems. The shape and position of this peak can distinguish between parallel-displaced and T-shaped stacking arrangements.

By integrating the area under the first peak of an RDF plot, one can calculate the coordination number, which represents the average number of neighboring atoms in the first solvation or interaction shell. mdanalysis.org

Atom Pair for RDF (A···B)Expected Peak Position (r, Å)Interpretation
N···H (of H₂O)~2.0 ÅStrong hydrogen bond to the pyridine nitrogen.
O···H (of H₂O)~1.9 ÅStrong hydrogen bond to the formyl oxygen.
Cg···Cg (Ring Centroid)~3.8 Åπ-π stacking interactions between pyridine rings.
F···H (of H₂O)~2.5 - 3.0 ÅWeaker C-F···H interactions.

This interactive table illustrates hypothetical peak positions in Radial Distribution Function (RDF) plots for this compound solvated in water, and the corresponding interpretation of the intermolecular interactions.

To determine the precise three-dimensional arrangement of molecules in the solid state, X-ray crystallography is the definitive experimental technique. The analysis of the resulting diffraction pattern is fundamentally rooted in the concepts of reciprocal space and the structure factor. researchgate.netinflibnet.ac.in

The crystal lattice can be described in "real space" by its unit cell, but the diffraction pattern it produces exists in a mathematical construct known as "reciprocal space." stackexchange.com Each point in the diffraction pattern corresponds to a point in the reciprocal lattice. The intensity of each diffraction spot is proportional to the square of the magnitude of the structure factor, F(hkl), for that reflection. fiveable.memit.edu

The structure factor is a complex number that mathematically combines the scattering contributions from all atoms within a single unit cell. fiveable.me Its equation is a Fourier transform of the electron density within the unit cell:

F(hkl) = Σj fj exp[2πi(hxj + kyj + lzj)]

Where the sum is over all atoms 'j' in the unit cell, (xj, yj, zj) are the fractional coordinates of atom 'j', fj is the atomic scattering factor for that atom, and (h, k, l) are the Miller indices defining the specific diffraction spot.

For this compound, structure factor analysis involves measuring the intensities of thousands of diffraction spots. This experimental data is then used in a computational refinement process. An initial model of the molecular structure and packing is proposed, from which structure factors are calculated. These calculated factors are compared to the observed ones, and the atomic positions are adjusted iteratively to minimize the difference. This process ultimately yields a highly precise crystal structure, defining bond lengths, bond angles, and the specific intermolecular contacts (like hydrogen bonds and π-stacking distances) that stabilize the crystal lattice. researchgate.net

Spherical harmonics are a set of special, orthogonal functions defined on the surface of a sphere. wikipedia.orglibretexts.orgnau.edu In computational and theoretical chemistry, they serve as a powerful basis set for expanding functions that depend on angular coordinates, such as molecular orbitals or electron densities. arxiv.orgaip.org

An advanced characterization of this compound's interaction potential can be achieved by expanding its electron density or electrostatic potential in a series of spherical harmonics. researchgate.netresearchgate.net This method provides a detailed, analytical representation of the molecule's charge distribution that captures its full three-dimensional, anisotropic nature. wisc.edu This is a significant improvement over simpler models that represent atoms as single point charges.

This expansion is particularly useful for:

Modeling Anisotropic Interactions: It accurately describes how the interaction energy with another molecule depends on the angle of approach. For this compound, it can precisely model the directionality of hydrogen bonds to the nitrogen and oxygen atoms and the specific orientations required for favorable π-π stacking.

Developing Advanced Force Fields: The coefficients of the spherical harmonic expansion can be used as parameters in sophisticated molecular mechanics force fields, enabling more accurate and realistic molecular dynamics simulations of systems containing this molecule. aip.org

Molecular Recognition: In fields like drug design, representing a molecule's shape and electrostatic properties with spherical harmonics allows for efficient and accurate algorithms to predict how it might dock into a protein's binding site. wisc.edu

This analysis provides a mathematically robust framework for understanding and predicting the orientation-dependent interactions that govern the molecular stability and recognition properties of this compound.

Applications of 4 Fluoro 2 Formylpyridine in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

In the realm of organic synthesis, 4-Fluoro-2-formylpyridine is a crucial building block, providing a scaffold for the creation of a wide array of more complex molecules. The fluorine atom enhances the reactivity of the pyridine (B92270) ring towards nucleophilic aromatic substitution, while the formyl group offers a site for a multitude of chemical transformations.

The strategic placement of the fluorine and formyl groups allows chemists to construct intricate molecular structures with high precision. The enhanced reactivity due to the fluorine atom facilitates the introduction of various functional groups at the 4-position of the pyridine ring. This is a key step in building up molecular complexity. The formyl group, a reactive aldehyde, can participate in a wide range of reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, enabling the elongation of carbon chains and the introduction of diverse substituents. This dual reactivity makes this compound an indispensable tool for synthetic chemists aiming to build complex molecular frameworks from simpler precursors.

The versatility of this compound as a synthetic intermediate allows for the creation of a diverse library of chemical compounds. By leveraging the distinct reactivity of the fluorine and formyl functionalities, a multitude of derivatives can be synthesized. For instance, the formyl group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various heterocyclic systems. Simultaneously, the fluorine atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, leading to a vast number of substituted pyridine derivatives. This ability to readily generate a wide variety of compounds makes this compound a valuable starting material in combinatorial chemistry and high-throughput screening for the discovery of new molecules with desired properties.

Medicinal Chemistry and Drug Discovery

The pyridine scaffold is a common feature in many pharmaceuticals, and the introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug candidate. lifechemicals.comnih.gov Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, which in turn can affect its binding affinity to biological targets, membrane permeability, and metabolic stability. nih.govresearchgate.netresearchgate.net this compound, as a fluorinated pyridine building block, is therefore of great interest in medicinal chemistry and drug discovery.

This compound serves as a key starting material for the synthesis of a variety of biologically active molecules. mdpi.com Its reactive sites allow for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize biological activity. The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. The strategic incorporation of the fluorinated pyridine motif derived from this compound has been employed in the development of compounds targeting a range of diseases. Research has shown that pyridine derivatives possess a wide spectrum of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties. nih.govresearchgate.net

Due to its versatile reactivity, this compound is a valuable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). innospk.comalfa-industry.com The presence of the fluorine atom often imparts desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and improved bioavailability. sigmaaldrich.com The formyl group provides a handle for connecting the fluorinated pyridine core to other complex fragments of the target API. The demand for high-purity pharmaceutical intermediates like fluorinated pyridines has grown with the advancements in drug discovery and development. innospk.com

The following table provides examples of how fluorinated pyridine intermediates are utilized in the synthesis of drug candidates.

IntermediateDrug Candidate/TargetTherapeutic Area
Fluorinated Pyridine DerivativesZiresovirRespiratory Syncytial Virus (RSV) Infection
5-formyl-pyrrolo[3,2-b]pyridine derivativesFGFR4 InhibitorsHepatocellular Carcinoma
Pyridine-Thiazole HybridsAnticancer AgentsVarious Cancers

This table showcases the application of related fluorinated pyridine structures in drug development, highlighting the importance of this class of compounds.

The unique structural and electronic properties of this compound make it an attractive scaffold for the design and synthesis of novel drug candidates. mdpi.com By modifying the formyl group and substituting the fluorine atom, medicinal chemists can generate libraries of novel compounds for screening against various biological targets. For instance, derivatives of formyl-pyridines have been investigated as inhibitors of fibroblast growth factor receptor 4 (FGFR4), a promising target for the treatment of hepatocellular carcinoma. nih.gov The development of new synthetic methodologies that utilize versatile building blocks like this compound is crucial for expanding the chemical space available for drug discovery and identifying the next generation of therapeutic agents.

Synthesis of Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic compounds is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. mdpi.com Fluorinated heterocycles are key components in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The compound this compound serves as a valuable and versatile building block in the synthesis of more complex fluorinated heterocyclic systems. Its structure, featuring a reactive aldehyde group and a fluorine-substituted pyridine ring, allows for a variety of chemical transformations.

The aldehyde functionality can readily participate in reactions such as condensations, cycloadditions, and multicomponent reactions to construct larger, more elaborate molecular architectures. For instance, it can be used to build fused ring systems or to introduce side chains onto the pyridine core. The presence of the fluorine atom at the 4-position influences the electronic properties of the pyridine ring, which can direct the regioselectivity of subsequent reactions and contribute to the final compound's biological activity. Methodologies for creating fluorinated pyridines and related heterocycles, such as pyridones, often involve multi-step syntheses where strategic C-H functionalization or the use of pre-functionalized precursors is key. researchgate.netnih.gov The availability of synthons like this compound is crucial for the efficient construction of these target molecules.

Applications in Targeted Therapies

Targeted therapies represent a cornerstone of modern medicine, particularly in oncology, where treatments are designed to interfere with specific molecules necessary for tumor growth and progression. nih.gov The precise nature of these therapies requires molecular agents with high specificity and favorable pharmacokinetic profiles. The incorporation of fluorinated building blocks, such as this compound, into drug candidates is a key strategy for achieving these desired properties.

The fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and conformation, often leading to improved efficacy and a better safety profile. For example, fluorinated pyridine-2-carboxamide derivatives have been developed as small-molecule probes for imaging the immune checkpoint protein PD-L1, a critical target in cancer immunotherapy. nih.gov The synthesis of such targeted agents often relies on the chemical reactivity of precursors like this compound, whose aldehyde group provides a convenient handle for conjugation to other molecular fragments to build the final therapeutic or diagnostic agent.

Specific Therapeutic Area Applications

Anti-cancer Agents (e.g., Taxoids)

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved anti-cancer drugs. ekb.egnih.gov Its derivatives have been investigated for a wide range of malignancies. nih.govmdpi.com this compound is a precursor for the synthesis of novel anti-cancer agents, including advanced generations of taxoids. Taxoids, such as Paclitaxel, are potent microtubule stabilizers used in chemotherapy. Research has focused on creating new taxoid analogues with improved efficacy, particularly against drug-resistant cancer cell lines.

A key strategy in developing these third-generation taxoids involves the strategic incorporation of fluorine. nih.govnih.gov For instance, the related compound 3-Fluoropyridine-2-carboxaldehyde is used to prepare taxoids with significant anti-tumor activities. chemicalbook.com The introduction of a fluorinated moiety can block metabolic pathways that deactivate the drug, thereby enhancing its potency and duration of action. nih.gov The aldehyde group of this compound allows for its incorporation into the complex taxoid structure, leveraging the benefits of the fluorine atom to potentially overcome mechanisms of multi-drug resistance.

Compound ClassPrecursor MentionedTherapeutic Target/ApplicationKey FindingReference
Taxoids3-Fluoropyridine-2-carboxaldehydeAnti-tumor AgentsUsed to prepare taxoids derived from 9β-dihydrobaccatin-9,10-acetals. chemicalbook.com
DFV-FluorotaxoidsFluorinated Benzoic AcidsMulti-drug Resistant CancerShowed 2–4 orders of magnitude greater potency against drug-resistant cell lines compared to Paclitaxel. nih.govnih.gov
Pyridine-Thiazole HybridsNot ApplicableLeukemia (HL-60 cells)Compound 3 exhibited high antiproliferative activity with an IC50 of 0.57 µM. mdpi.com
Anti-inflammatory Drugs

Derivatives of pyridine and its related structures, such as pyridones, have demonstrated significant potential as anti-inflammatory agents. nih.gov Research into non-steroidal anti-inflammatory drugs (NSAIDs) has explored a variety of heterocyclic scaffolds to identify new compounds with improved efficacy and reduced side effects. nih.gov While direct studies on this compound in this context are not extensively documented, its utility as a precursor allows for the synthesis of novel pyridine-based molecules for anti-inflammatory screening. The development of N-aryl- and N-alkylpyridones has led to the identification of compounds with activity in carrageenan-induced edema assays, a standard model for inflammation. nih.gov The structural features of this compound make it an attractive starting material for creating libraries of new chemical entities aimed at inflammatory targets.

Antimicrobial Agents (e.g., S-3578 derivatives)

The pyridine ring is a core component of many compounds with potent antimicrobial activity. nih.gov The emergence of antibiotic-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. Fluorinated pyridine aldehydes are valuable intermediates in the synthesis of novel antibiotics. Specifically, the isomer 3-Fluoropyridine-2-carboxaldehyde is utilized as an intermediate in the synthesis of S-3578 derivatives, which exhibit potent activity against both MRSA and Pseudomonas aeruginosa. chemicalbook.com This established synthetic route highlights the potential of this compound for creating analogous or novel antimicrobial compounds. The lipophilicity and electronic properties conferred by the fluorine atom can enhance the ability of these molecules to penetrate bacterial cell membranes and interact with their targets. mdpi.com

Compound SeriesPrecursor MentionedTarget OrganismsSignificanceReference
S-3578 derivatives3-Fluoropyridine-2-carboxaldehydeMRSA, Pseudomonas aeruginosaDemonstrates potent activity against critical drug-resistant pathogens. chemicalbook.com
Alkyl Pyridinol DerivativesBromo/Iodo-substituted pyridinesGram-positive bacteria (e.g., S. aureus)Compound JC-01-074 showed high bactericidal activity by causing extensive membrane damage. mdpi.com
Agents for Neurological Disorders

The development of therapeutic and diagnostic agents for neurological disorders, such as Alzheimer's disease, is a major focus of contemporary medical research. mdpi.com Alzheimer's is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov Fluorinated pyridine-containing structures have emerged as promising candidates in this area. For example, fluorinated pyrrolo-pyridine derivatives have been developed as Positron Emission Tomography (PET) imaging agents for the non-invasive detection of Aβ plaques, demonstrating low background uptake in the brain. nih.gov Furthermore, novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been designed as multifunctional agents for Alzheimer's therapy, capable of inhibiting Aβ aggregation, chelating metal ions, and scavenging radicals. nih.gov The chemical properties of this compound make it a suitable starting point for the synthesis of new probes and therapeutic candidates targeting the complex pathology of neurological disorders.

TRPM8 Antagonists

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a well-validated target for therapeutic intervention in conditions characterized by cold hypersensitivity and neuropathic pain. Consequently, the development of TRPM8 antagonists is an active area of research in medicinal chemistry. While a wide array of chemical scaffolds, including those incorporating pyridine moieties, have been investigated for TRPM8 antagonism, the direct application of this compound in the synthesis of these antagonists is not extensively detailed in publicly available scientific literature. nih.govgoogle.com Research has focused on various chroman derivatives and biphenyl (B1667301) amides as potent TRPM8 inhibitors. nih.govgoogle.com The exploration of structure-activity relationships (SAR) in these series has led to the identification of key structural features necessary for high-affinity binding, but a specific synthetic route originating from this compound is not explicitly described.

Enzyme Inhibitors and Receptor Binding Studies

Fluorinated organic compounds are of significant interest in the design of enzyme inhibitors and ligands for receptor binding studies due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. researchgate.net The pyridine ring is a common scaffold in the development of various enzyme inhibitors.

Research into novel enzyme inhibitors has demonstrated the utility of substituted pyridine carboxaldehydes in synthesizing potent bioactive molecules. For instance, a series of pyridine carboxamide and carbothioamide derivatives have been synthesized through the condensation reaction of various substituted pyridine carboxaldehydes with semicarbazide (B1199961) and thiosemicarbazide. These studies have identified compounds with significant urease inhibitory activity, indicating the potential of this chemical class in addressing conditions associated with ureolytic bacteria. Although this compound is not explicitly mentioned in these particular studies, its structural similarity to the starting materials used suggests its potential as a precursor for novel enzyme inhibitors. mmu.ac.uk

Furthermore, the synthesis of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase highlights the importance of fluorinated pyridine moieties in kinase inhibitor design. nih.gov

In receptor binding studies, the introduction of fluorine into ligands can be a valuable strategy for developing selective and high-affinity binders. The development of fluorinated derivatives of cannabinoid type 2 receptor ligands is one such example where the strategic placement of fluorine atoms has been explored to optimize binding properties. google.com While these studies underscore the importance of fluorinated pyridines, the specific use of this compound as a starting material in these contexts is not explicitly documented.

Agrochemical Applications

Fluorine-containing compounds, particularly those with a pyridine or pyrimidine (B1678525) core, play a crucial role in the modern agrochemical industry. nih.govresearchgate.net The introduction of fluorine can enhance the biological activity, stability, and selectivity of herbicides and fungicides. researchgate.net

Formulation of Herbicides

The development of effective and selective herbicides is essential for modern agriculture. Pyridine-based compounds have been a cornerstone of herbicide research. For instance, pyridine carboxylic acids, such as 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, have been developed and are known for their herbicidal activity. unifiedpatents.comgoogle.com Additionally, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to possess significant herbicidal properties. mdpi.com

Formulation of Fungicides

Fungal pathogens pose a significant threat to crop yields, and the development of novel fungicides is a continuous effort in agrochemical research. Pyridine and pyrimidine derivatives are prominent classes of fungicides. mdpi.com For example, novel pyridine carboxamide derivatives have been designed and synthesized, showing promising antifungal activity against various plant pathogens by potentially inhibiting the succinate (B1194679) dehydrogenase enzyme. nih.gov The synthesis of these compounds often starts from corresponding pyridine carboxylic acids, which can be derived from precursors like this compound.

Furthermore, research into 4-phenyl-6-trifluoromethyl-2-aminopyrimidines has yielded compounds with excellent fungicidal activity against pathogens like Botrytis cinerea. mdpi.com The synthesis of such pyrimidine-based fungicides highlights the utility of fluorinated building blocks in creating effective crop protection agents. Although a direct synthetic route from this compound is not explicitly described, its potential as a precursor for related fungicidal compounds is plausible given the common synthetic strategies employed in this field.

Enhancing Crop Protection and Yield

The overarching goal of developing new herbicides and fungicides is to enhance crop protection, which in turn leads to improved crop yields. The incorporation of fluorine into agrochemicals, particularly in heterocyclic systems like pyridine, has been a successful strategy for creating more potent and selective pesticides. nih.gov Trifluoromethylpyridines, for example, are a key structural motif in a number of commercialized crop protection products. nih.gov The unique physicochemical properties imparted by fluorine can lead to improved uptake, transport, and target interaction of the active ingredient, thereby enhancing its efficacy in protecting crops from weeds and diseases. researchgate.net While the contribution of fluorinated pyridines to crop protection is well-established, the specific role of this compound in the synthesis of agrochemicals aimed at directly enhancing crop yield, beyond its potential use in creating herbicides and fungicides, is not specifically detailed in the scientific literature.

Material Science

In the realm of materials science, the incorporation of fluorinated pyridine moieties like this compound into larger molecular frameworks can impart desirable properties to the resulting materials. The presence of the C-F bond is known to enhance thermal stability, chemical resistance, and hydrophobicity.

Development of Advanced Materials

While specific research detailing the use of this compound in the development of advanced materials is not extensively documented in publicly available literature, the broader class of fluorinated and pyridine-based compounds is recognized for its utility in creating materials with unique characteristics. mdpi.comresearchgate.netrsc.orgwikipedia.orgooir.orgwiley.commdpi.com The formyl group of this compound serves as a reactive handle for incorporating the fluoropyridinyl unit into various material backbones through reactions such as condensation or Schiff base formation. This functionalization can lead to materials with tailored electronic, optical, and surface properties.

Polymers and Coatings

Fluoropolymers are a significant class of materials known for their exceptional properties, including high resistance to solvents, acids, and bases. rsc.orgsigmaaldrich.comnih.gov The introduction of fluorine atoms into a polymer backbone generally enhances its stability. While direct polymerization of this compound is not a common approach, it can be utilized as a monomer or a precursor to a monomer for the synthesis of specialty polymers. For instance, the formyl group can be converted to other polymerizable functionalities. The resulting fluorinated pyridine-containing polymers could find applications as high-performance coatings, offering low surface energy, hydrophobicity, and increased durability.

Optoelectronic Devices

Pyridine derivatives have been investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govrsc.orgrsc.orgnih.govrsc.orgresearchgate.net The electron-deficient nature of the pyridine ring can facilitate electron injection and transport in such devices. The presence of a fluorine atom in this compound can further modulate the electronic properties, such as the HOMO and LUMO energy levels, which is a critical aspect in the design of materials for OLEDs. rsc.org While specific examples of this compound in optoelectronic devices are not readily found in literature, its structural motifs are relevant to the design of new materials for these applications.

Analytical Chemistry

The reactivity of the aldehyde group in this compound makes it a candidate for applications in analytical chemistry, particularly as a derivatizing agent or a component of chemical sensors.

Reagent in Detection and Quantification of Chemical Substances

Pyridine aldehydes can react with various functional groups, such as amines, to form Schiff bases, which may exhibit distinct spectroscopic properties. This reactivity can be exploited for the detection and quantification of specific analytes. nih.gov Although detailed studies on this compound as a specific reagent are limited, the general principle suggests its potential use in derivatization reactions for chromatographic analysis or in the development of colorimetric or fluorometric sensors. The fluorine atom could also serve as a useful label for detection by ¹⁹F NMR spectroscopy.

Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. nih.govsemanticscholar.orgmdpi.comresearchgate.netjohnshopkins.edunih.govrsc.orgresearchgate.net Pyridine-containing compounds are frequently used as scaffolds in the design of fluorescent sensors due to their coordination properties and favorable photophysical characteristics.

The formyl group of this compound provides a convenient point of attachment for synthesizing more complex molecules that can act as fluorescent probes. For instance, it can be reacted with a variety of nucleophiles to introduce specific recognition moieties for detecting metal ions, anions, or biologically relevant small molecules. The fluorinated pyridine core can influence the photophysical properties of the resulting probe, such as its emission wavelength and quantum yield. While specific fluorescent probes derived directly from this compound are not widely reported, the fundamental chemistry supports its potential as a valuable precursor in this field.

Comparative Studies and Structural Analogues

Comparison with Structural Isomers of Fluoroformylpyridines

The properties and reactivity of fluoroformylpyridines are significantly influenced by the positions of the fluorine and formyl substituents on the pyridine (B92270) ring. These isomers, while sharing the same molecular formula, exhibit distinct characteristics due to the electronic and steric interplay of their functional groups.

The position of the fluorine atom, in particular, has a profound effect on the physicochemical properties of the pyridine ring. Fluorine's high electronegativity can significantly alter the basicity (pKa) of the pyridine nitrogen. The extent of this influence is position-dependent. Generally, fluorine substitution lowers the basicity of the pyridine ring through its inductive electron-withdrawing effect. This effect is most pronounced when the fluorine is at the 2- or 6-position, and less so at the 3- or 5-position.

The reactivity of the pyridine ring towards nucleophilic or electrophilic attack is also altered. The presence of a fluorine atom can make the pyridine ring more susceptible to nucleophilic aromatic substitution, with the reactivity being dependent on the position of the fluorine. For instance, a fluorine atom at the 2- or 4-position is generally more readily displaced by a nucleophile than one at the 3- or 5-position. The formyl group, being an electron-withdrawing group, further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic attack, especially at positions ortho and para to it.

The interplay between the fluorine and formyl groups in different isomeric arrangements leads to a unique reactivity profile for each isomer. For example, in 4-fluoro-2-formylpyridine, the fluorine at the 4-position can influence the reactivity of the formyl group at the 2-position through resonance and inductive effects.

Below is an interactive data table summarizing some of the known physicochemical properties of this compound and its isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound1060809-18-8C6H4FNO125.10180.9±20.0 (Predicted)1.269±0.06 (Predicted)
5-Fluoro-2-formylpyridine (B112449)40174-43-6C6H4FNO125.10184-1861.249
3-Fluoro-5-formylpyridine39891-04-8C6H4FNO125.10Not AvailableNot Available
3-Fluoro-2-formylpyridine31224-43-8C6H4FNO125.10112/50mmHgNot Available

Analysis of Steric Considerations and Reactivity

Steric hindrance plays a crucial role in the reactivity of substituted pyridines. The spatial arrangement of the fluorine and formyl groups relative to the nitrogen atom and potential incoming reagents can significantly affect reaction rates and pathways.

In this compound, the formyl group is located at the 2-position, adjacent to the nitrogen atom. This proximity can lead to steric hindrance for reactions involving the nitrogen atom, such as coordination to a metal center, or for reactions at the formyl group itself if the attacking species is bulky. The fluorine atom at the 4-position is less likely to cause significant steric hindrance at the reactive centers of the molecule.

For an isomer like 3-fluoro-2-formylpyridine, both the fluorine and the formyl group are adjacent to each other, which could introduce steric strain and influence the preferred conformation of the formyl group. In contrast, in 5-fluoro-2-formylpyridine and 3-fluoro-5-formylpyridine, the substituents are further apart, leading to reduced steric interactions between them. The steric environment around the nitrogen atom is also less crowded in these isomers compared to those with a substituent at the 2-position. This can impact their ability to act as ligands in coordination chemistry.

Functional and Application Differences Among Isomers

The distinct electronic and steric properties of fluoroformylpyridine isomers lead to their use in different applications, particularly in the fields of medicinal chemistry and materials science.

5-Fluoro-2-formylpyridine is a valuable building block in the synthesis of more complex molecules, including ligands for catalysis. The presence of the formyl group at the 2-position allows for a variety of chemical transformations, such as the formation of Schiff bases through condensation with primary amines. These Schiff base ligands, incorporating the fluorinated pyridine moiety, can then be used to form coordination complexes with various transition metals.

The fluorine atom at the 5-position can modulate the electronic properties of the resulting metal complex, influencing its stability, redox potential, and catalytic activity. For example, the electron-withdrawing nature of the fluorine can affect the electron density at the metal center, which is a key factor in many catalytic cycles. While specific examples of catalysis using ligands derived directly from 5-fluoro-2-formylpyridine are not extensively documented in readily available literature, the principles of ligand design suggest its potential in developing catalysts for various organic transformations. The introduction of fluorine can enhance catalyst stability and alter selectivity. mdpi.com

3-Fluoro-5-formylpyridine has found applications in the field of materials science, specifically in the synthesis of liquid-crystal mixtures. google.com A patent describes the use of 3-fluoro-5-formylpyridines as intermediates in the preparation of 3-fluoropyridine (B146971) derivatives that are employed as components in ferroelectric liquid-crystal mixtures. google.com The unique combination of the polar fluorine and formyl groups on the pyridine ring contributes to the desired dielectric anisotropy and other physical properties required for liquid crystal displays. The synthesis outlined in the patent involves the formylation of a 3-fluoro-5-lithiopyridine intermediate to produce 3-fluoro-5-formylpyridine, which is then further modified to create the final liquid crystal components. google.com

Related Fluorinated Pyridine Derivatives

The strategic introduction of fluorine atoms and other halogens onto the pyridine ring, particularly in conjunction with a formyl group, gives rise to a class of compounds with significant utility in medicinal chemistry and organic synthesis. The electronic properties of the halogens, their position on the pyridine ring, and their interplay with the aldehyde functionality create a diverse landscape of reactivity and potential for molecular interactions. This section provides a comparative look at several key fluorinated pyridine derivatives that are structural analogues of this compound, highlighting their unique characteristics and applications.

4-Iodo-2-fluoro-3-formylpyridine

4-Iodo-2-fluoro-3-formylpyridine is a heterocyclic organic compound that serves as a valuable intermediate in pharmaceutical synthesis. sincerechemical.com Its structure is characterized by the presence of a fluorine atom at the 2-position, an iodine atom at the 4-position, and a formyl group at the 3-position of the pyridine ring. This trifunctional arrangement provides multiple reaction sites for further molecular elaboration.

Synthesis and Reactivity: A known synthetic route to this compound involves the initial iodination of 2-fluoropyridine (B1216828) to yield 2-fluoro-4-iodopyridine (B1312466). sincerechemical.com Subsequent formylation, for instance, through reaction with ethyl formate, introduces the aldehyde group at the 3-position. sincerechemical.com The presence of both a fluorine and an iodine atom offers differential reactivity. The carbon-iodine bond is susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 4-position. The fluorine atom, on the other hand, influences the electronic nature of the pyridine ring and can be displaced under certain nucleophilic aromatic substitution (SNAr) conditions. The aldehyde group provides a handle for forming imines, alcohols, or carboxylic acids, further expanding its synthetic utility.

Research Findings: 4-Iodo-2-fluoro-3-formylpyridine is primarily utilized as a building block in the synthesis of more complex molecules with potential biological activity. sincerechemical.com Its unique combination of functional groups makes it a versatile precursor for creating diverse chemical libraries for drug discovery programs. frontierspecialtychemicals.com

PropertyValue
Molecular Formula C6H3FINO
Molecular Weight 251.00 g/mol
Appearance White crystals
Boiling Point 304.2°C at 760 mmHg
Flash Point 137.8°C

2-Fluoro-4-formylpyridine (2-Fluoropyridine-4-carboxaldehyde)

2-Fluoro-4-formylpyridine, also known as 2-fluoroisonicotinaldehyde, is an isomer of this compound. The placement of the fluorine atom at the 2-position and the formyl group at the 4-position significantly influences its chemical behavior and synthetic applications.

Synthesis and Reactivity: The synthesis of 2-fluoro-4-formylpyridine can be achieved through various methods, including the oxidation of the corresponding alcohol, 2-fluoro-4-(hydroxymethyl)pyridine. The fluorine atom at the 2-position makes the pyridine ring electron-deficient and activates the positions ortho and para to it for nucleophilic attack. This enhanced reactivity is a key feature of this compound. The formyl group at the 4-position can undergo standard aldehyde reactions, such as reductive amination, Wittig reactions, and oxidations, providing a versatile entry point for a variety of functional group transformations.

Research Findings: 2-Fluoro-4-formylpyridine is a crucial intermediate in organic synthesis. The electron-withdrawing nature of the fluorine atom enhances the stability and lipid solubility of molecules derived from it. cymitquimica.com In electrophilic substitution reactions, the fluorine atom deactivates the pyridine ring and directs incoming electrophiles. cymitquimica.com The high reactivity of the formyl group allows for its participation in numerous reactions, including the formation of acetals for protection or conversion to other functional groups like carboxyl or hydroxyl groups. cymitquimica.com This compound is widely used in pharmaceutical chemistry and materials science to construct molecules with specific biological activities or material properties. cymitquimica.com

PropertyValue
Molecular Formula C6H4FNO
Molecular Weight 125.10 g/mol
CAS Number 131747-69-8

3-Fluoro-2-formylpyridine

3-Fluoro-2-formylpyridine is another structural isomer of interest, with the fluorine and formyl groups adjacent to each other. This proximity influences the intramolecular electronic environment and the reactivity of both functional groups.

Synthesis and Reactivity: Several synthetic strategies have been developed for 3-fluoro-2-formylpyridine. One common method involves the ortho-lithiation of 3-fluoropyridine followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com The reactivity of this compound is characterized by the interplay between the electron-withdrawing fluorine atom and the aldehyde. The aldehyde can participate in various condensation and addition reactions.

Research Findings: 3-Fluoro-2-formylpyridine is a key building block in the synthesis of biologically active molecules. chemicalbook.com For instance, it has been used as an intermediate in the preparation of taxoid derivatives with potential anti-tumor activities. chemicalbook.com It is also a precursor for S-3578 derivatives, which have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. chemicalbook.com The unique substitution pattern allows for the introduction of specific functional groups that can modulate the biological activity and selectivity of the target compounds. chemicalbook.com

PropertyValue
Molecular Formula C6H4FNO
Molecular Weight 125.10 g/mol
Boiling Point 112°C/50mmHg

2-Bromo-5-fluoro-4-formylpyridine

This derivative introduces a bromine atom into the fluorinated pyridine aldehyde scaffold, offering an additional point of synthetic diversification.

Research Findings: As a polyhalogenated pyridine derivative, 2-bromo-5-fluoro-4-formylpyridine is a valuable intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. google.com The ability to selectively functionalize the bromine and formyl groups allows for the construction of a diverse range of molecular architectures.

PropertyValue
Molecular Formula C6H3BrFNO
Molecular Weight 204.00 g/mol
CAS Number 1005291-43-9

4-Difluoromethoxy-2-fluoro-5-formylpyridine (B1410307)

The introduction of a difluoromethoxy group (-OCF2H) adds another layer of complexity and potential for tuning molecular properties. This group is often used as a bioisostere for a methoxy (B1213986) or hydroxyl group, offering altered lipophilicity, metabolic stability, and electronic characteristics.

Synthesis and Reactivity: The synthesis of this compound would likely involve the introduction of the difluoromethoxy group onto a pre-functionalized pyridine ring. The reactivity of 4-difluoromethoxy-2-fluoro-5-formylpyridine is influenced by the strong electron-withdrawing nature of both the fluorine atom and the difluoromethoxy group. This electronic effect can impact the reactivity of the formyl group and the susceptibility of the pyridine ring to nucleophilic attack.

Research Findings: 4-Difluoromethoxy-2-fluoro-5-formylpyridine is a compound of interest in medicinal chemistry and agrochemical research. chemimpex.com Its unique combination of substituents makes it a candidate for the development of novel drugs, particularly in areas targeting neurological disorders or infectious diseases. chemimpex.com The difluoromethoxy group can enhance interactions with biological targets and improve pharmacokinetic properties. chemimpex.com The compound may also serve as an intermediate in the synthesis of new pesticides and herbicides. chemimpex.com Preliminary studies suggest potential antimicrobial and antifungal properties. chemimpex.com

PropertyValue
Molecular Formula C7H4F3NO2
CAS Number 1806333-97-0

Other Halogenated Fluoroformylpyridines

The principles of halogenation on fluoroformylpyridines can be extended to include other halogens and substitution patterns, each providing a unique set of properties and synthetic opportunities.

Examples and Comparative Insights:

4-Bromo-2-fluoro-3-formylpyridine: Similar to its iodo-analogue, this compound offers a handle for cross-coupling reactions at the 4-position, though the carbon-bromine bond is generally less reactive than the carbon-iodine bond.

6-Bromo-3-fluoro-2-formylpyridine: In this isomer, the positions of the halogens and the formyl group are altered, which will lead to different reactivity patterns and directing effects in subsequent reactions.

2-Chloro-3-fluoro-4-formylpyridine hydrate: The presence of a chlorine atom instead of bromine or iodine provides another level of reactivity modulation. The carbon-chlorine bond is typically less reactive in cross-coupling reactions than C-Br and C-I bonds, allowing for selective transformations at other sites in the molecule.

The choice of halogen (F, Cl, Br, I) and its position on the pyridine ring, in combination with the fluorine and formyl groups, allows for fine-tuning of the electronic and steric properties of the molecule. This, in turn, influences the reactivity of the compound in various chemical transformations and its potential for interaction with biological targets. The diverse array of halogenated fluoroformylpyridines provides chemists with a rich toolbox for the design and synthesis of novel compounds with tailored properties.

Dearomatization-Hydrogenation of Fluorinated Pyridines

The catalytic hydrogenation of fluorinated pyridines represents a direct and powerful strategy for the synthesis of fluorinated piperidines, which are highly sought-after motifs in pharmaceutical and agrochemical research. acs.orgrsc.org However, this approach is complicated by challenges such as the potential for catalyst poisoning by the Lewis-basic nitrogen heterocycles and the prevalence of hydrodefluorination side reactions. springernature.com To overcome these obstacles, specific catalytic systems and reaction strategies have been developed.

A significant advancement is a one-pot dearomatization–hydrogenation (DAH) process utilizing a rhodium-carbene catalyst. springernature.com This strategy first breaks the aromaticity of the fluoropyridine precursor, which facilitates the subsequent hydrogenation. springernature.com The process, which employs 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) (HBpin) as a reagent, is highly diastereoselective, yielding all-cis-(multi)fluorinated piperidines. springernature.com While effective for many substrates, this method has limitations. Notably, 2- and 4-fluoropyridine (B1266222) derivatives are prone to hydrodefluorination, leading to the formation of non-fluorinated products as the major species. This is attributed to the formation of unstable conjugated intermediates during the reaction sequence.

Another effective method involves a robust and simple cis-selective hydrogenation using a heterogeneous palladium catalyst, specifically palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C). acs.orgrsc.org This protocol is performed in the presence of a Brønsted acid, such as aqueous hydrochloric acid (HCl), which protonates the substrate and product, enhancing catalyst activity and preventing poisoning. acs.orgrsc.org The system demonstrates high tolerance to air and moisture and can selectively reduce the fluoropyridine ring in the presence of other aromatic systems like benzene (B151609) and imidazole. acs.org While this method effectively suppresses hydrodefluorination, it is not always completely eliminated. acs.org To manage the volatility of the resulting fluorinated piperidines, they are often trapped in situ with protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group. rsc.org

The table below summarizes the findings from the palladium-catalyzed hydrogenation of various fluoropyridine substrates.

Table 1. Selected Substrate Scope for the Palladium-Catalyzed Hydrogenation of Fluoropyridines. acs.orgrsc.org

Substrate Protecting Group Yield (%) Diastereomeric Ratio (cis:trans)
3-Fluoropyridine Cbz 81 >20:1
2-Fluoro-5-(trifluoromethyl)pyridine Cbz 67 >20:1
3-Fluoro-2-phenylpyridine Cbz 71 14:1
3,5-Difluoropyridine Fmoc 72 >20:1
3-Fluoro-5-(4-methoxyphenyl)pyridine Cbz 78 >20:1

In addition to rhodium and palladium, other catalytic systems have been explored. Supported ruthenium nanoparticles have been shown to be effective for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions, presenting another potential route for these transformations. rsc.org

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While methods for the synthesis of fluorinated pyridines exist, the development of more efficient, sustainable, and scalable routes to 4-Fluoro-2-formylpyridine remains a key area for future research. Current strategies often rely on harsh reagents or multi-step procedures that can be inefficient.

Future synthetic research could focus on several promising areas:

Late-Stage Functionalization: Developing methods to introduce the fluorine or formyl group at a later stage in a synthetic sequence could provide more convergent and flexible routes to complex derivatives.

Improved Fluorination Techniques: Research into novel fluorinating agents and catalytic methods could bypass harsh conditions associated with traditional methods like the Balz-Schiemann reaction, which often uses toxic hydrogen fluoride (B91410). nii.ac.jp

Alternative Formylation Strategies: Exploring C-H activation and formylation reactions directly on a pre-functionalized 4-fluoropyridine (B1266222) ring could offer a more atom-economical approach.

Nucleophilic Aromatic Substitution (SNAr) Strategies: Investigating the displacement of other leaving groups, such as a nitro group, by fluoride is a viable pathway that has been demonstrated for related isomers and could be optimized for this specific compound. researchgate.netnih.gov

Pyridine (B92270) N-Oxide Chemistry: The use of pyridine N-oxides as precursors for fluorination has shown promise for producing meta-fluorinated pyridines and represents an innovative strategy that could be adapted for the synthesis of 4-fluoro-substituted pyridines. nih.gov

A comparison of potential synthetic strategies is outlined below:

Synthetic StrategyPotential AdvantagesKey Research Challenge
Direct C-H Fluorination High atom economy, reduced stepsAchieving regioselectivity at the 4-position
Nucleophilic Nitro-Substitution Utilizes readily available nitro-pyridinesOptimization of reaction conditions for high yield
Pyridine N-Oxide Route Novel activation mode, mild conditionsAdaptation to this compound synthesis
Catalytic Formylation Milder conditions than traditional methodsCatalyst development and substrate scope

Exploration of New Reactivity Patterns

The interplay between the fluorine atom and the formyl group on the pyridine nucleus suggests a rich and underexplored reactivity profile. The fluorine atom significantly influences the electron density of the pyridine ring, affecting its reactivity, while the formyl group is a versatile handle for a multitude of chemical transformations. pipzine-chem.com

Future work could explore:

Nucleophilic Aromatic Substitution (SNAr): While the fluorine at the 4-position is activated towards substitution, the full scope of its displacement by various nucleophiles (O, N, S, C-based) needs systematic investigation.

Tandem Reactions: Designing one-pot reactions where the formyl group is first transformed (e.g., via condensation to form an imine), followed by an intramolecular SNAr reaction involving displacement of the fluoride, could lead to novel heterocyclic scaffolds.

Metal-Catalyzed Cross-Coupling: Using the C-F bond as a handle for cross-coupling reactions, although challenging, is an emerging area that could enable the introduction of diverse substituents at the 4-position.

Reactivity of the Formyl Group: The aldehyde can participate in a wide range of reactions, including Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. wikipedia.org Studying how the 4-fluoro substituent electronically modulates the reactivity of the aldehyde compared to non-fluorinated analogues would provide valuable mechanistic insights. pipzine-chem.com

Expanded Applications in Emerging Fields

The structural motifs present in this compound make it an attractive building block for applications in medicinal chemistry and materials science. pipzine-chem.com Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. mdpi.com

Medicinal Chemistry: The pyridine scaffold is a privileged structure in numerous pharmaceuticals. Future research could leverage this compound as a key intermediate for the synthesis of novel therapeutic agents. nih.gov Its derivatives could be investigated for a range of biological activities, drawing inspiration from related structures.

Therapeutic AreaRationale for ExplorationRelated Compound Class
Oncology Pyridine derivatives are known EGFR kinase inhibitors. nih.govPyrido[2,3-d]pyrimidines
Infectious Diseases Fluorinated pyridines are core to antibacterial compounds. chemicalbook.comFluoroquinolones
Neurodegenerative Diseases Pyridine structures are used as cholinesterase inhibitors for Alzheimer's. nih.gov2-amino-pyridine derivatives
Antiviral Agents Fluorinated nucleosides are an emerging class of therapeutics. rsc.org4'-Fluoro-nucleosides

Materials Science: The unique electronic properties imparted by the fluorine atom and the conjugation of the pyridine ring suggest potential applications in the development of functional organic materials. pipzine-chem.com Research could be directed towards synthesizing polymers or small molecules for use in organic light-emitting diodes (OLEDs), sensors, or as ligands for novel catalysts.

Advanced Computational Modeling for Property Prediction and Reaction Design

In silico techniques are powerful tools for accelerating chemical research and reducing experimental costs. auctoresonline.org Advanced computational modeling can provide deep insights into the properties and reactivity of this compound.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict molecular properties such as bond lengths, charge distributions, and reaction energetics. researchgate.netbohrium.com This can help rationalize observed reactivity and predict the feasibility of new synthetic pathways.

Molecular Docking and Dynamics: For medicinal chemistry applications, computational docking can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. nih.govmdpi.com Molecular dynamics simulations can further explore the stability of these interactions over time.

QSAR and ADMET Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity. nih.gov Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help prioritize the synthesis of drug candidates with favorable pharmacokinetic profiles. biotechnologia-journal.orgals-journal.com

Reaction Mechanism Simulation: Simulating potential reaction pathways can elucidate complex mechanisms and help optimize reaction conditions for novel transformations, saving significant laboratory time and resources.

By integrating these computational approaches, researchers can more effectively design experiments, predict outcomes, and guide the development of new applications for this promising chemical entity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Fluoro-2-formylpyridine, and how do reaction conditions (e.g., solvent, catalyst) impact yield?

  • Methodological Answer : The synthesis typically involves formylation of 4-fluoropyridine derivatives. For example, Vilsmeier-Haack formylation using POCl₃ and DMF under anhydrous conditions at 0–5°C can introduce the aldehyde group at the 2-position. Yields depend on stoichiometric ratios (e.g., 1.2 equivalents of POCl₃) and reaction time (4–6 hours). Post-reaction quenching with ice-water and neutralization with NaHCO₃ is critical to isolate the product . Alternative routes may use Pd-catalyzed cross-coupling for functionalization, though metal-free methods are preferred for cost efficiency .

Q. What purification techniques are recommended for isolating this compound with high purity?

  • Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate, 7:3 v/v) effectively removes unreacted precursors. Recrystallization from ethanol/water (1:1) at low temperatures (0–4°C) enhances purity (>98%). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (retention time comparison with standards) .

Q. How should researchers safely handle this compound given its toxicity profile?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Acute toxicity (Category 4 for oral/dermal/inhalation) mandates strict exposure control. In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline for 20 minutes. Store in airtight containers at 2–8°C, segregated from oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and frontier molecular orbitals. The electron-withdrawing fluorine and aldehyde groups activate the pyridine ring for nucleophilic attacks at the 3- and 5-positions. Solvent effects (e.g., dielectric constant of DMSO) can be modeled using the Polarizable Continuum Model (PCM) to refine reaction pathways .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., δ 9.8 ppm for aldehyde protons) may arise from solvent polarity or impurities. Standardize characterization by recording ¹H/¹³C NMR in deuterated DMSO and cross-validate with high-resolution mass spectrometry (HRMS). For crystal structure disputes, single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 293 K) provides unambiguous confirmation .

Q. How does steric and electronic modulation at the 4-fluoro position influence the compound’s application in metal-organic frameworks (MOFs)?

  • Methodological Answer : The fluorine atom’s electronegativity enhances ligand rigidity and coordination to metal nodes (e.g., Zn²⁺ or Cu²⁺). Steric effects are minimal, allowing the aldehyde group to participate in Schiff base formation with amines. Solvothermal synthesis (120°C, DMF/water) yields MOFs with pore sizes adjustable via substituent variation at the pyridine ring .

Data Contradiction Analysis

Q. Why do synthetic yields for this compound vary across studies (40–85%), and how can reproducibility be improved?

  • Methodological Answer : Yield variability stems from moisture sensitivity of intermediates and incomplete formylation. Reproducibility requires strict anhydrous conditions (molecular sieves in DMF) and real-time reaction monitoring via TLC (Rf = 0.5 in hexane/ethyl acetate). Optimize dropwise addition of POCl₃ to prevent exothermic side reactions .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound as a catalyst in asymmetric synthesis?

  • Methodological Answer : Include blank reactions (no catalyst) and chiral HPLC to assess enantiomeric excess (ee%). Compare with non-fluorinated analogs to isolate fluorine’s electronic effects. Use kinetic studies (e.g., variable-temperature NMR) to differentiate rate-determining steps .

Safety and Waste Management

Q. How should waste containing this compound be deactivated and disposed?

  • Methodological Answer : Neutralize acidic or basic residues with 10% NaOH or HCl before incineration. Halogenated waste requires segregation and disposal via licensed facilities. Document waste streams per EPA guidelines (40 CFR Part 261) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.